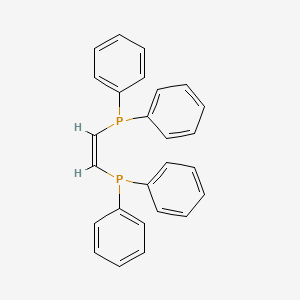

cis-1,2-Bis(diphenylphosphino)ethylene

Descripción general

Descripción

cis-1,2-Bis(diphenylphosphino)ethylene: is an organophosphorus compound with the formula C₂H₂(PPh₂)₂ (Ph = C₆H₅). This compound is primarily known for its role as a diphosphine ligand in coordination chemistry. It is a bidentate ligand, meaning it can form two bonds with a central metal atom, creating stable complexes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of cis-1,2-Bis(diphenylphosphino)ethylene involves the reaction of lithium diphenylphosphide with cis-dichloroethylene. The reaction proceeds as follows :

[ 2 \text{LiPPh}_2 + \text{C}_2\text{H}_2\text{Cl}_2 \rightarrow \text{C}_2\text{H}_2(\text{PPh}_2)_2 + 2 \text{LiCl} ]

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves similar laboratory-scale reactions, scaled up to meet industrial demands. The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Análisis De Reacciones Químicas

Types of Reactions: cis-1,2-Bis(diphenylphosphino)ethylene undergoes various types of reactions, including:

Coordination Reactions: It forms complexes with transition metals, such as nickel, to create stable coordination compounds.

Coupling Reactions: It is suitable for Buchwald-Hartwig cross-coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling reactions.

Common Reagents and Conditions:

Reagents: Transition metal salts (e.g., nickel chloride), lithium diphenylphosphide, cis-dichloroethylene.

Conditions: Reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation and moisture interference.

Major Products:

Coordination Compounds: Complexes such as Ni(dppv)₂ and coordination polymers like [Ni(dppv)]ₙ.

Aplicaciones Científicas De Investigación

cis-1,2-Bis(diphenylphosphino)ethylene has a wide range of applications in scientific research, including:

Chemistry: It is used as a ligand in the synthesis of coordination compounds and catalysis.

Biology and Medicine: While specific biological and medicinal applications are less documented, its role in catalysis can indirectly impact pharmaceutical synthesis.

Mecanismo De Acción

As a bidentate ligand, cis-1,2-Bis(diphenylphosphino)ethylene coordinates with metal centers through its phosphorus atoms. This coordination stabilizes the metal center and facilitates various catalytic processes. The molecular targets are typically transition metals, and the pathways involved include the formation of stable metal-ligand complexes .

Comparación Con Compuestos Similares

- trans-1,2-Bis(diphenylphosphino)ethylene

- 1,2-Bis(diphenylphosphino)benzene

- 1,6-Bis(diphenylphosphino)hexane

- Bis(diphenylphosphino)acetylene

Uniqueness: cis-1,2-Bis(diphenylphosphino)ethylene is unique due to its cis-configuration, which allows for specific coordination geometries and reactivity patterns that differ from its trans-isomer and other similar compounds .

Actividad Biológica

Introduction

Cis-1,2-Bis(diphenylphosphino)ethylene (dppet) is a phosphine ligand that has garnered attention for its unique structural properties and biological activities. This compound plays a significant role in catalysis and has shown potential in various biological applications, including its interaction with metal complexes that exhibit biological activity. This article delves into the biological activity of dppet, supported by data tables, case studies, and detailed research findings.

- Molecular Formula: C₂₆H₂₂P₂

- Molecular Weight: 396.40 g/mol

- Melting Point: 122-126 °C

- CAS Number: 983-80-2

These properties make dppet a versatile compound in synthetic chemistry and biological applications.

Catalytic Activity

Dppet has been primarily studied for its catalytic properties, particularly in copper-catalyzed reactions. Research indicates that complexes formed with dppet exhibit significant catalytic activity in the conversion of terminal alkynes into propiolic acids using carbon dioxide as a reagent. The reactions proceed efficiently at ambient temperature with high yields (90-97%) .

Table 1: Summary of Catalytic Reactions Involving Dppet

| Reaction Type | Catalyst Used | Conditions | Yield (%) |

|---|---|---|---|

| C–H Activation | Cu(I)-dppet complex | DCM-MeOH (50:50), reflux | 90-97 |

| Carboxylation of terminal alkynes | Cu(I)-dppet complex | Atmospheric pressure, 25 °C | 90-97 |

Hydrogenase Activity

Recent studies have explored the role of dppet in enhancing hydrogenase activity. Research indicates that dppet can stabilize metal centers in hydrogenase enzymes, improving their efficiency in catalyzing hydrogen production . This property is particularly valuable for biohydrogen production systems.

Case Study: Hydrogenase Enhancement

In a study involving the thermophilic cyanobacterium Mastigocladus laminosus, the addition of dppet to hydrogenase preparations resulted in a significant increase in hydrogen production rates under anaerobic conditions. This enhancement was attributed to the effective stabilization of the enzyme's active site .

Interaction with Cancer Cells

Dppet has also been investigated for its potential anti-cancer properties. Recent findings suggest that dppet-containing metal complexes can induce apoptosis in cancer cells by modulating signaling pathways associated with cell growth and survival.

Table 2: Effects of Dppet on Cancer Cell Lines

| Cell Line | Treatment | Observed Effect |

|---|---|---|

| MCF7 (Breast) | Dppet complex | Induction of apoptosis |

| HEK-293 (Kidney) | Dppet complex | Inhibition of cell proliferation |

The above data indicates that dppet may play a role in cancer therapeutics by influencing cell signaling pathways.

Propiedades

IUPAC Name |

[(Z)-2-diphenylphosphanylethenyl]-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22P2/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22H/b22-21- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCKJIJSEWKIXAT-DQRAZIAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C=CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)P(/C=C\P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601283879 | |

| Record name | 1,2-Bis(diphenylphosphino)ethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601283879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

983-80-2, 983-81-3 | |

| Record name | cis-1,2-Bis(diphenylphosphino)ethylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=983-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-Vinylenebis(diphenylphosphine) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000983802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 983-80-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132588 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphine, trans- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132587 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Bis(diphenylphosphino)ethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601283879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-vinylenebis[diphenylphosphine] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.337 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-vinylenebis[diphenylphosphine] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.336 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of dppen?

A1: cis-1,2-Bis(diphenylphosphino)ethylene has the molecular formula C26H22P2 and a molecular weight of 396.4 g/mol.

Q2: How is dppen typically characterized spectroscopically?

A2: Common spectroscopic techniques used to characterize dppen include:

- FT-IR Spectroscopy: Provides information about functional groups and bonding modes, particularly valuable for identifying P=O stretching frequencies upon oxidation. []

- NMR Spectroscopy (1H and 31P): Offers insights into the structure, dynamics, and electronic environment around the phosphorus atoms, useful for identifying isomers and studying fluxional processes. [, , , , ]

Q3: What types of metal complexes does dppen form?

A3: dppen readily coordinates to a wide variety of transition metals, including iron, cobalt, nickel, ruthenium, rhodium, iridium, palladium, platinum, rhenium, osmium, molybdenum, and gold, forming complexes with diverse structures and oxidation states. [, , , , , , , , , , , , , , , , , , , , , ]

Q4: Does dppen always coordinate to metals in the same way?

A4: While dppen typically acts as a chelating ligand coordinating through both phosphorus atoms, it can also bridge two metal centers. [, ] Additionally, in certain cases, it may exhibit unexpected reactivity, such as undergoing P-aryl bond cleavage or C-C double bond isomerization. []

Q5: How does the rigidity of dppen influence the properties of its metal complexes?

A5: The rigid backbone of dppen enforces specific geometries around the metal center, impacting the stability, reactivity, and spectroscopic properties of the resulting complexes. For example, it often favors the formation of trans isomers in octahedral complexes. [, , , ]

Q6: How does the presence of dppen affect the redox properties of metal complexes?

A6: dppen can influence the redox potential of metal centers through both electronic and steric effects. Its strong σ-donor and π-acceptor properties can stabilize various oxidation states. [, , , , , ]

Q7: What types of catalytic reactions can be mediated by metal complexes containing dppen?

A7: dppen-containing metal complexes have shown catalytic activity in various reactions, including: * Hydrogenation of imines [] * Carboxylation of terminal alkynes [] * Hydrogen evolution [, ] * Carbon dioxide reduction []

Q8: How does the choice of metal and other ligands influence the catalytic activity of dppen complexes?

A8: The catalytic properties of dppen complexes are highly dependent on the identity of the metal center and other coordinating ligands. These factors can significantly influence the electronic properties, steric environment, and reactivity of the metal center, leading to variations in catalytic activity, selectivity, and reaction mechanisms. [, , , , ]

Q9: What is spin crossover behavior, and how is dppen involved?

A9: Spin crossover is a phenomenon observed in some transition metal complexes, where a change in temperature or pressure can induce a transition between high-spin and low-spin electronic configurations. dppen complexes of iron(II) are known to exhibit spin crossover behavior. [, , , ]

Q10: What structural changes occur during spin crossover in dppen complexes?

A10: X-ray absorption fine structure (XAFS) studies on [Fe(dppen)2X2] (X = Cl, Br) complexes revealed a significant decrease in the average Fe-P bond length upon transitioning from the high-spin to the low-spin state. This bond shortening is attributed to the increased metal-ligand bond strength in the low-spin state. []

Q11: How stable is dppen under different conditions?

A11: dppen is relatively air-stable in its solid state but can undergo oxidation to form the corresponding phosphine oxide in solution, especially in the presence of certain metal ions. [] This oxidation process can be monitored by 31P NMR and FT-IR spectroscopy. []

Q12: Are there strategies to improve the stability of dppen complexes?

A12: Careful choice of solvents, reaction conditions, and the presence of other stabilizing ligands can influence the stability of dppen complexes. Additionally, encapsulating dppen complexes within a nonporous crystal lattice has been shown to enhance their stability. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.